EED inhibitor-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

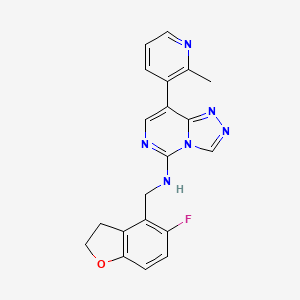

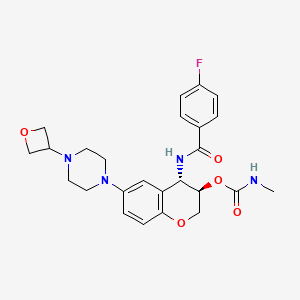

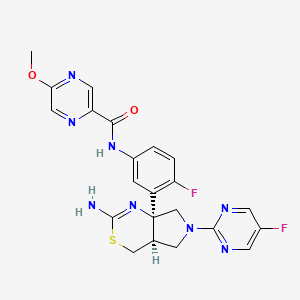

“EED inhibitor-1” is an inhibitor of embryonic ectoderm development (EED) and is also known as MAK683 . EED is a component of the Polycomb Repressive Complex 2 (PRC2), which catalyzes the methylation of histone H3 lysine 27 (H3K27). The enrichment of its catalytic product H3K27me3 is responsible for the silencing of tumor suppressor genes and the blocking of transcripts related to immunity and cell terminal differentiation .

Synthesis Analysis

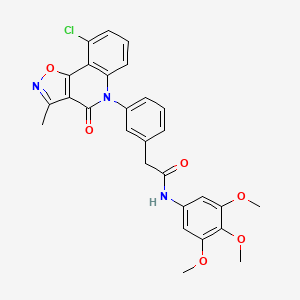

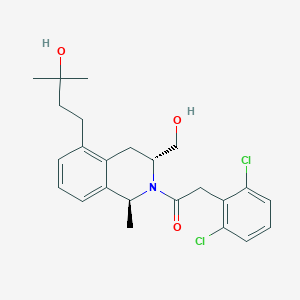

The synthesis of EED inhibitors involves several steps, including replacing the methoxy group with an oxygen-containing ring, optimizing the amine group in the piperidine ring, substituting the guanidinium group with 2-aminoimidazolyl to improve permeability, introducing an aliphatic group, and mitigating the potential liabilities of the phenyl ring .

Applications De Recherche Scientifique

Cancer Treatment

MAK683 is being studied for its potential in treating various types of cancer. It is a specific oral inhibitor that impairs EED (Embryonic Ectoderm Development) binding to H3K27me3 . Dysregulation of this pathway can lead to tumorigenesis in several diseases .

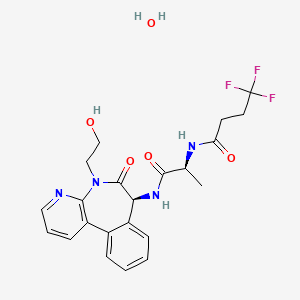

Diffuse Large B-Cell Lymphoma (DLBCL): MAK683 has been used in a Phase I/II study for adult patients with advanced malignancies, including DLBCL . Patients received escalating doses of MAK683 until unacceptable or dose-limiting toxicities had developed, disease progression, or death .

Other Advanced Malignancies: MAK683 is also being studied for use in other advanced malignancies for whom no effective standard treatment is available .

Pharmacokinetic and Pharmacodynamic Activity Evaluation

MAK683 has been evaluated for its pharmacokinetic and pharmacodynamic activity in adults with advanced malignancies in a first-in-human study . The pharmacokinetic profile of MAK683 was assessed in sequential blood samples on Days 1, 8 and/or 15 of Cycles 1–6 .

Epigenetic Modification

MAK683 targets the EED–H3K27me3 binding site, thereby inhibiting the activation of the Polycomb Repressive Complex 2 (PRC2) . PRC2 regulates transcription via trimethylation of histone H3 at lysine 27 (H3K27me3). Its dysregulation and over-expression are associated with tumorigenesis in several conditions .

Clinical Trials

MAK683 is currently being tested in clinical trials. The purpose of these Phase I/II studies is to establish the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D) and to evaluate the safety, antitumor activity and pharmacokinetic (PK) profile of MAK683 in patients with advanced malignancies .

Mécanisme D'action

EED inhibitor-1 works by disrupting the major interactions between EED and other components of the PRC2, which are necessary for the PRC2 function . This disruption can lead to the silencing of tumor suppressor genes and the blocking of transcripts related to immunity and cell terminal differentiation .

Propriétés

IUPAC Name |

N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIBABIFOBYHSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

EED inhibitor-1 | |

CAS RN |

1951408-58-4 |

Source

|

| Record name | MAK-683 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951408584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAK-683 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K446Z8N51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)

![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)